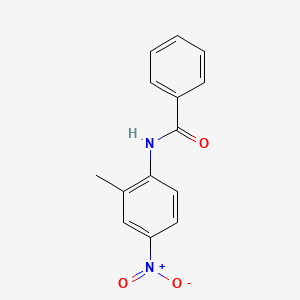![molecular formula C20H24N2O3 B5210917 4-butoxy-N-[4-(propanoylamino)phenyl]benzamide](/img/structure/B5210917.png)
4-butoxy-N-[4-(propanoylamino)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthetic routes and reaction conditions for 4-butoxy-N-[4-(propanoylamino)phenyl]benzamide are not extensively documented in publicly available sources. it is typically synthesized through a series of organic reactions involving the appropriate starting materials and reagents.
Análisis De Reacciones Químicas
4-butoxy-N-[4-(propanoylamino)phenyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
4-butoxy-N-[4-(propanoylamino)phenyl]benzamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: It may be used in studies involving enzyme inhibition or protein binding.
Industry: Limited industrial applications due to its primary use in research settings.
Mecanismo De Acción
The mechanism of action for 4-butoxy-N-[4-(propanoylamino)phenyl]benzamide is not well-documented. it is likely to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved in its mechanism of action would depend on the specific biological or chemical context in which it is used .
Comparación Con Compuestos Similares
Similar compounds to 4-butoxy-N-[4-(propanoylamino)phenyl]benzamide include:
- 4-butoxy-N-(4-butyrylphenyl)benzamide
- 4-butoxy-N-(4-butylphenyl)benzamide
- 4-butoxy-N-(3-(trifluoromethyl)phenyl)benzamide
- 4-butoxy-N-(2-o-tolyloxy-ethyl)-benzamide
- 4-butoxy-N-m-tolyl-benzamide
These compounds share structural similarities but may differ in their chemical properties and applications.
Propiedades
IUPAC Name |
4-butoxy-N-[4-(propanoylamino)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-3-5-14-25-18-12-6-15(7-13-18)20(24)22-17-10-8-16(9-11-17)21-19(23)4-2/h6-13H,3-5,14H2,1-2H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTKZRCEAAFKNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[4-(9H-carbazol-9-yl)-2,3,5,6-tetrafluorophenyl]-2,2,2-trifluoroethanone](/img/structure/B5210837.png)
![2-amino-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5210843.png)


![Ethyl 1-{2-benzyl-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL}piperidine-4-carboxylate](/img/structure/B5210859.png)
![2-Methyl-5-[6-(piperidin-1-yl)pyridazin-3-yl]benzenesulfonamide](/img/structure/B5210870.png)

![1-[(4-bromophenoxy)acetyl]-4-(diphenylmethyl)piperazine hydrochloride](/img/structure/B5210885.png)
![2,6-Ditert-butyl-4-[2-(2-hydroxy-5-nitrophenyl)-5,6-dimethoxybenzimidazol-1-yl]phenol](/img/structure/B5210898.png)


![8-(1-benzofuran-2-ylmethyl)-1-ethyl-3-(3-methoxybenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5210926.png)
![4-methoxy-N-{1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)-2-[5-(3-nitrophenyl)-2-furyl]vinyl}benzamide](/img/structure/B5210934.png)
![1-acetyl-N-[2-(2-methoxyphenyl)ethyl]-4-piperidinamine](/img/structure/B5210938.png)
